N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide
Description
N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide is a heterocyclic compound featuring a fused cyclopentane-oxazole core substituted with a trifluoroacetamide group. The trifluoroacetamide group enhances electrophilicity and metabolic stability, making it a candidate for pharmaceutical applications.
Properties
CAS No. |
698976-42-0 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7(14)12-6-4-2-1-3-5(4)13-15-6/h1-3H2,(H,12,14) |
InChI Key |
ZUVPIMIOQZTCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopentane derivative with an oxazole precursor, followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse properties.
Scientific Research Applications
N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Drug Discovery: Researchers explore its properties to identify new drug candidates and therapeutic agents.
Neuropharmacology: The compound is studied for its effects on the nervous system and potential use in treating neurological disorders.
Industrial Applications: It may be used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Notes
- Fluorine substitution patterns and heterocycle choice are critical SAR variables requiring further exploration across this compound class.
Biological Activity
N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H7F3N2O2
- Molecular Weight : 220.149 g/mol
- CAS Number : 698976-42-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the cyclopenta oxazole moiety.
- Introduction of the trifluoroacetamide group through acylation reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have shown that compounds with similar structural motifs exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast (MCF-7), Colon (HT-29), and Lung (A549) cancer cells.
- Mechanism of Action : The antiproliferative activity may be attributed to the inhibition of specific signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction via caspase activation |
| HT-29 | 15 | Cell cycle arrest at G1 phase |
| A549 | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggests that it may exhibit activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : Potential inhibition of enzymes involved in metabolic pathways critical for cancer cell survival.
- Interaction with Cellular Receptors : Binding to specific receptors that mediate cellular responses to growth factors.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
-
Study on Cancer Cell Lines :
- In a controlled laboratory setting, treatment with the compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure.
- Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial properties against clinical isolates and found varying degrees of susceptibility.
- The compound was particularly effective against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
